2(1H)-Chinoxalinon, 7-Fluor-3,4-dihydro-

Übersicht

Beschreibung

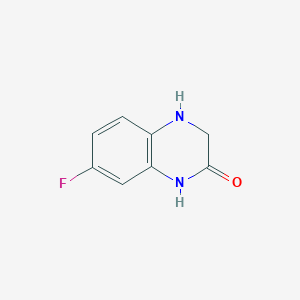

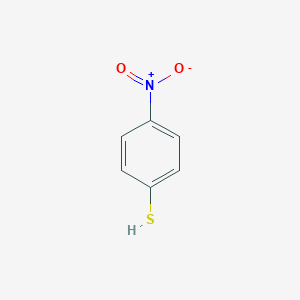

2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- is a heterocyclic compound that belongs to the quinoxalinone family. This compound is characterized by the presence of a quinoxalinone core with a fluorine atom at the 7th position and a partially saturated 3,4-dihydro moiety. Quinoxalinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antiviral properties.

Medicine: Explored for its potential as an anticancer agent and as a modulator of biological pathways.

Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Wirkmechanismus

Target of Action

The compound 7-fluoro-3,4-dihydro-1H-quinoxalin-2-one is a broad-spectrum herbicide . It is also known as flumioxazin . The primary target of this compound is the enzyme protoporphyrinogen oxidase (PPO), which plays a crucial role in the synthesis of chlorophyll .

Mode of Action

Flumioxazin acts by inhibiting the activity of PPO . This inhibition disrupts the synthesis of chlorophyll, which is essential for photosynthesis in plants . As a result, the plant cannot produce the energy it needs to grow and survive, leading to its death .

Biochemical Pathways

The inhibition of PPO by flumioxazin affects the heme and chlorophyll biosynthesis pathways . The disruption of these pathways leads to the accumulation of protoporphyrin IX, a photosensitizer . When exposed to light, this compound produces reactive oxygen species that cause lipid peroxidation, leading to irreversible damage to the cell membrane .

Pharmacokinetics

Flumioxazin has a low aqueous solubility and is relatively volatile . Based on its chemical properties, the risk of leaching to groundwater is low . It has a low mammalian toxicity but a high risk of bioconcentration .

Result of Action

The action of flumioxazin results in the wilting, necrosis, and chlorosis of plants within 24 hours of application . It controls annual and biennial broadleaf weeds and grasses . The product has residual activity lasting up to 100 days depending on conditions .

Action Environment

The activity of flumioxazin is light and oxygen-dependent . Treatment of soil with flumioxazin will cause susceptible emerging plants to turn necrotic and die shortly after exposure to sunlight . It is highly toxic to algae and aquatic plants, moderately toxic to earthworms, honeybees, fish, and aquatic invertebrates . Flumioxazin presents less risk to birds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- typically involves the cyclization of 4-fluoro-2-nitroaniline with ethyl bromoacetate, followed by reduction of the nitro group to form the cyclized product . The reaction conditions often include the use of a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction of the carbonyl group can yield dihydroquinoxaline derivatives.

Substitution: The fluorine atom at the 7th position can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoxaline derivatives.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxalinone derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-Fluoro-3,4-dihydroquinolin-2(1H)-one: Similar structure but with a quinolinone core.

4-Ethyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Contains a benzothiadiazine core with similar fluorine substitution.

Uniqueness

2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- is unique due to its specific quinoxalinone core structure and the presence of a fluorine atom at the 7th position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

IUPAC Name |

7-fluoro-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVHWJQPKMVYHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(N1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66367-11-1 | |

| Record name | 7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B108087.png)

![2-ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[3,4-e]pyrimidin-4-one](/img/structure/B108105.png)